(4-Ethoxybenzyl)(2-methoxybenzyl)amine
Description
Properties
IUPAC Name |
1-(4-ethoxyphenyl)-N-[(2-methoxyphenyl)methyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-3-20-16-10-8-14(9-11-16)12-18-13-15-6-4-5-7-17(15)19-2/h4-11,18H,3,12-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVRCYCNSEDFZIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CNCC2=CC=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90353350 | |
| Record name | 1-(4-Ethoxyphenyl)-N-[(2-methoxyphenyl)methyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90353350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
444907-10-2 | |
| Record name | 1-(4-Ethoxyphenyl)-N-[(2-methoxyphenyl)methyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90353350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Mode of Action
As a primary amine, it may participate in amination reactions with functionalized aryl bromides
Biochemical Pathways
It’s possible that this compound could influence various pathways due to its potential to participate in amination reactions. .
Pharmacokinetics
Some predicted properties include a density of 11±01 g/cm³, a boiling point of 3885±270 °C at 760 mmHg, and a vapor pressure of 00±09 mmHg at 25°C. The compound has a predicted water solubility of 86.09 mg/L at 25°C. These properties could impact the bioavailability of the compound.
Result of Action
The molecular and cellular effects of (4-Ethoxybenzyl)(2-methoxybenzyl)amine’s action are currently unknown. Given its potential to participate in amination reactions, it may have a role in the synthesis of other compounds or in the modification of proteins.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect its reactivity and stability. For instance, its boiling point and vapor pressure suggest that it would be stable at room temperature but could evaporate under high heat. Its water solubility indicates that it could be distributed in aqueous environments.
Biological Activity
(4-Ethoxybenzyl)(2-methoxybenzyl)amine is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and efficacy in various models.
- Chemical Formula : CHN
- CAS Number : 444907-10-2
- Molecular Weight : 255.36 g/mol
Research indicates that this compound may interact with biological targets involved in cell proliferation and apoptosis. The compound's structure suggests it could inhibit tubulin polymerization, similar to other known microtubule-disrupting agents.
Key Findings:
- Tubulin Interaction : Preliminary studies suggest that the compound may bind to the colchicine site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis in cancer cells .
- Antiproliferative Effects : In vitro studies have shown significant antiproliferative activity against various cancer cell lines, notably MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer), with IC values reported in the nanomolar range .
Pharmacokinetics
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound.
Key Pharmacokinetic Parameters:
| Parameter | Value |
|---|---|
| Volume of Distribution | Moderate |
| Clearance Rate | Moderate |
| Half-Life | ~1.8 hours |
| Bioavailability (IM) | 9% |
These parameters suggest that while the compound penetrates tissues effectively, its rapid clearance may limit its therapeutic potential unless formulated for sustained release .
Case Studies and Efficacy
Several studies have investigated the efficacy of this compound in animal models:
- In Vivo Efficacy in Mice :
- Cattle Pharmacokinetics :
Scientific Research Applications
Chemistry
- Intermediate in Organic Synthesis: (4-Ethoxybenzyl)(2-methoxybenzyl)amine serves as an important building block for synthesizing more complex organic molecules. Its unique structure allows for the introduction of various functional groups through substitution reactions.
Biology
- Potential Biological Activity: Research has indicated that this compound may exhibit biological activities that warrant further investigation. It has been studied for its interactions with biomolecules and potential effects on cellular processes.
Medicine
- Therapeutic Properties: Preliminary studies suggest that this compound may possess antimicrobial and anticancer properties. Its mechanism of action could involve binding to specific enzymes or receptors, modulating their activity, and influencing signal transduction pathways .
Case Studies and Research Findings
- Anticancer Activity:
-
Antimicrobial Activity:
- Research has focused on the synthesis of amine derivatives that demonstrate significant antimicrobial properties against various pathogens. The structural characteristics of this compound may enhance its effectiveness as an antimicrobial agent.
- Biological Interactions:
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- N-Ethyl-N-(2-methoxybenzyl)amine (Compound 47) : Features a 2-methoxybenzyl group and an ethylamine chain. Demonstrates potent AChE inhibition (IC₅₀ = 6.6 µM) and BBB permeability . Compared to (4-Ethoxybenzyl)(2-methoxybenzyl)amine, the absence of a 4-ethoxy group may reduce lipophilicity and alter target specificity.
- Used in receptor-binding studies .
- 25C-NBOMe: A phenethylamine derivative with a 2-methoxybenzyl substitution on the amine. Exhibits high 5-HT₂A receptor affinity due to the methoxybenzyl group, leading to hallucinogenic effects .
Table 1: Structural Comparison of Key Compounds
Acetylcholinesterase (AChE) Inhibition
- Compound 47 (N-Ethyl-N-(2-methoxybenzyl)amine) : IC₅₀ = 6.6 µM against AChE, with BBB permeability predicted via PAMPA assay . The 2-methoxybenzyl group interacts with the AChE catalytic site, while the ethyl group modulates hydrophobicity.
- (2-Methoxybenzyl)piperazine hybrids : Exhibit AChE inhibition (IC₅₀ = 0.773 µM) when linked to carbazole moieties. Activity is linker-length-dependent, highlighting the importance of spacer design .
Serotonin Receptor Modulation
- 25C-NBOMe : The 2-methoxybenzyl group increases 5-HT₂A affinity by 10–100× compared to its parent compound 2C-C. This substitution also enhances selectivity, reducing off-target effects .
- Methoctramine : A tetramine with 2-methoxybenzyl termini. Primarily targets polyamine oxidases but shows secondary activity at muscarinic receptors due to structural mimicry .
Table 2: Pharmacological Data of Key Analogs
| Compound | Target | Activity (IC₅₀/Ki) | Reference |
|---|---|---|---|
| Compound 47 | AChE | 6.6 µM | |
| 25C-NBOMe | 5-HT₂A | Ki = 0.7 nM | |
| Methoctramine | Polyamine oxidase | IC₅₀ = 2.1 µM |
Pharmacokinetic and Toxicity Considerations
- Lipophilicity and BBB Penetration : The 4-ethoxy group in this compound likely enhances lipid solubility compared to purely methoxy-substituted analogs, improving CNS bioavailability .
- Toxicity : NBOMe derivatives exhibit high toxicity due to receptor overstimulation, but AChE inhibitors like Compound 47 show low cytotoxicity (up to 100 µM in HT-29 cells) .
Preparation Methods
Synthesis of 4-Ethoxybenzyl Chloride
Chloromethylation of 4-ethoxybenzyl alcohol is achieved using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) in anhydrous dichloromethane. For example:
-
Reactants : 4-Ethoxybenzyl alcohol (1.0 mmol), SOCl₂ (1.2 mmol)
The resulting 4-ethoxybenzyl chloride is isolated via distillation or crystallization.
Amination with 2-Methoxybenzylamine
The chloride intermediate reacts with 2-methoxybenzylamine in a polar aprotic solvent:
-
Reactants : 4-Ethoxybenzyl chloride (0.3 mol), 2-methoxybenzylamine (0.3 mol)
-
Solvent : Ethanol (1 L)
-
Conditions : 40°C, 6 hours, with NaI (0.3 mol) as a catalyst
Workup includes filtration, acid-base extraction, and vacuum distillation, yielding up to 92% for analogous compounds.
Key Considerations
-
Catalyst Choice : Sodium iodide enhances nucleophilicity via the Finkelstein reaction.
-
Solvent Effects : Ethanol facilitates SN₂ mechanisms, while THF may favor higher temperatures.
Phase-Transfer Catalyzed Chloromethylation and Amination
Adapted from a patent for 2,4-dimethoxybenzylamine, this method employs a two-phase system with a phase-transfer catalyst (PTC) to enhance reactivity.
Chloromethylation Step
A mixture of 4-ethoxybenzyl alcohol, paraformaldehyde, and hydrochloric acid is heated with a PTC (e.g., tetrabutylammonium bromide):
-
Reactants : 4-Ethoxybenzyl alcohol (1.0 mmol), paraformaldehyde (1.2 mmol)
The intermediate 4-ethoxybenzyl chloride is isolated and purified.
Amination with Hexamine
Hexamethylenetetramine (urotropine) serves as an ammonia equivalent:
-
Reactants : 4-Ethoxybenzyl chloride (0.3 mol), urotropine (0.3 mol)
-
Solvent : Ethanol/water (1:1)
Hydrolysis with hydrochloric acid yields the primary amine, which subsequently reacts with 2-methoxybenzyl chloride under similar conditions.
Comparative Analysis of Synthesis Methods
Q & A
Advanced Research Question
- Chiral chromatography : Use chiral columns (e.g., Chiralcel OD-H) to resolve enantiomers if asymmetric synthesis introduces stereocenters .
- 2D NMR (COSY, NOESY) : Differentiates regioisomers by correlating spatial proximity of substituents on the benzyl groups .
- LC-MS/MS : Identifies low-abundance impurities (e.g., dialkylated byproducts) via fragmentation patterns and retention time matching .
What pharmacological activities have been reported for compounds with structural similarities to this compound?
Basic Research Question
Analogous 2-methoxybenzylamine derivatives exhibit:
- Serotonergic activity : Binding to 5-HT receptors, as seen in NBOMe compounds .
- Multitarget potential : Piperazine-linked derivatives show anti-amyloidogenic and cholinesterase inhibitory activity in Alzheimer’s models, suggesting possible dual therapeutic mechanisms .
How should researchers resolve contradictions in reported bioactivity data for this compound?
Advanced Research Question
- Batch purity analysis : Re-evaluate bioassays using rigorously purified samples to exclude confounding effects from impurities (e.g., residual imines or dialkylated amines) .
- Receptor profiling : Use competitive binding assays (e.g., radioligand displacement) to confirm selectivity across receptor subtypes .
- Meta-analysis : Compare structural analogs (e.g., 4-methoxy vs. 4-ethoxy substitutions) to isolate electronic or steric effects on activity .
What computational methods are suitable for predicting the physicochemical or pharmacokinetic properties of this compound?
Advanced Research Question
- Molecular docking : Simulate interactions with targets like 5-HT using software (AutoDock Vina) to rationalize binding affinities .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with logP or metabolic stability .
- DFT calculations : Predict redox behavior (e.g., susceptibility to oxidative degradation) via HOMO-LUMO energy gaps .
What strategies are recommended for impurity profiling during scale-up synthesis?
Advanced Research Question
- Process analytical technology (PAT) : Implement real-time FTIR or Raman spectroscopy to monitor reaction progression and byproduct formation .
- Orthogonal purification : Combine column chromatography (silica gel) with recrystallization (ethanol/water) to remove persistent impurities .
- Stability studies : Accelerated degradation under heat/light identifies labile functional groups (e.g., ethoxy hydrolysis) requiring formulation safeguards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
